molecular formula C4H7N3O B084080 1-Cyano-2-ethylpseudourea CAS No. 13947-84-7

1-Cyano-2-ethylpseudourea

Cat. No. B084080
CAS RN: 13947-84-7
M. Wt: 113.12 g/mol
InChI Key: GZDJNVITGJORKZ-UHFFFAOYSA-N
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Description

1-Cyano-2-ethylpseudourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pseudourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

1-Cyano-2-ethylpseudourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a precursor for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of 1-Cyano-2-ethylpseudourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators in the body.

Biochemical And Physiological Effects

1-Cyano-2-ethylpseudourea has been shown to have various biochemical and physiological effects, including anticonvulsant, antitumor, and anti-inflammatory effects. It has also been shown to have herbicidal and insecticidal effects in agriculture. However, its effects on human health and the environment are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

1-Cyano-2-ethylpseudourea has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields. However, it also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-Cyano-2-ethylpseudourea, including its potential applications in medicine, agriculture, and material science. Further research is needed to determine its safety and efficacy, and to explore its potential as a precursor for the synthesis of various compounds. Additionally, the development of new synthesis methods and the study of its mechanism of action will be important for the future study of 1-Cyano-2-ethylpseudourea.

Synthesis Methods

1-Cyano-2-ethylpseudourea can be synthesized through various methods, including the reaction of ethyl carbamate and cyanogen chloride, the reaction of ethyl isocyanate and cyanogen bromide, and the reaction of ethyl carbamate and cyanamide. The most commonly used method is the reaction of ethyl carbamate and cyanogen chloride, which yields 1-Cyano-2-ethylpseudourea in high yield and purity.

properties

CAS RN

13947-84-7

Product Name

1-Cyano-2-ethylpseudourea

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

ethyl N'-cyanocarbamimidate

InChI

InChI=1S/C4H7N3O/c1-2-8-4(6)7-3-5/h2H2,1H3,(H2,6,7)

InChI Key

GZDJNVITGJORKZ-UHFFFAOYSA-N

Isomeric SMILES

CCO/C(=N/C#N)/N

SMILES

CCOC(=NC#N)N

Canonical SMILES

CCOC(=NC#N)N

Other CAS RN

13947-84-7

synonyms

N'-Cyano-O-ethylisourea

Origin of Product

United States

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